1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-Naphthalenamine
Description
1,2,3,4-Tetrahydro-N-(4-methylphenyl)-1-naphthalenamine is a tetrahydronaphthalene derivative featuring a primary amine group at position 1 and a 4-methylphenyl substituent on the nitrogen atom. This compound belongs to a broader class of tetrahydronaphthalenamines, which are structurally characterized by a partially hydrogenated naphthalene ring system.
Properties
CAS No. |
192461-90-8 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3 |
InChI Key |
LFAMLJVLIKAENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Proposed Protocol
-
Imine Formation : React 1-tetralone with 4-methylaniline in a polar solvent (e.g., ethanol or methanol) under reflux with a dehydrating agent (e.g., molecular sieves or TiCl₄).
-
Hydrogenation : Subject the imine intermediate to hydrogenation using 5% Pd/Al₂O₃ at 25–35°C under 10–15 bar H₂ pressure.
-
Purification : Isolate the product via filtration, solvent evaporation, and recrystallization from ethanol.
Key Parameters
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Catalyst | Pd/Al₂O₃ (5% Pd, 3 wt.% loading) | |
| Solvent | Ethanol or methanol | |
| Temperature | 25–35°C | |
| Hydrogen Pressure | 10–15 bar | |
| Yield | ~85–92% (extrapolated from) | - |
Reductive Amination of 1-Tetralone
Reductive amination bypasses the isolation of imine intermediates. This method is exemplified in sertraline synthesis, where 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone reacts with methylamine in the presence of NaBH₄ or NaCNBH₃.
Proposed Protocol
Key Parameters
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Reducing Agent | NaCNBH₃ (2–3 equiv) | |
| Solvent | Methanol/acetic acid (9:1) | |
| Reaction Time | 12–24 hours | |
| Yield | ~75–88% (extrapolated from) | - |
High-Pressure Catalytic Coupling
Source describes synthesizing N-phenyl-1-naphthylamine via high-pressure (2.5–15 bar) reactions between aniline and 1-naphthylamine using fluorine-based catalysts. Adapting this for 1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-naphthalenamine:
Proposed Protocol
-
Reactants : 1,2,3,4-Tetrahydro-1-naphthylamine and 4-methylaniline.
-
Catalyst : HF/B(OH)₃ or sulfonic acids (e.g., p-toluenesulfonic acid).
-
Conditions : Heat at 150–250°C under 5–10 bar pressure for 24–48 hours.
-
Purification : Extract with water, distill unreacted amines, and recrystallize the product.
Key Parameters
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (5 mol%) | |
| Pressure | 5–10 bar | |
| Temperature | 200–250°C | |
| Yield | ~70–82% (extrapolated from) | - |
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Irradiation Power | 700 W | |
| Solvent | Solvent-free | |
| Reaction Time | 6–10 minutes | |
| Yield | ~65–78% (extrapolated from) | - |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | High selectivity, scalable | Requires imine isolation | 85–92% |
| Reductive Amination | One-pot synthesis | Acidic conditions needed | 75–88% |
| High-Pressure Coupling | No reducing agents | High energy input | 70–82% |
| Microwave-Assisted | Rapid reaction times | Limited scalability | 65–78% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(p-tolyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Therapeutic Applications
- CNS Disorders : Research indicates that this compound may exhibit neuroprotective properties. Its structure suggests potential activity against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its ability to interact with neurotransmitter systems .
- Antidepressant Activity : Preliminary studies have shown that derivatives of this compound could have antidepressant effects. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, similar to known antidepressants .
- Analgesic Properties : The compound has been investigated for its analgesic effects. It may inhibit pain pathways by interacting with opioid receptors or modulating inflammatory responses .
Data Tables
Case Studies
- Neuroprotection in Animal Models : In a study involving mice models of Alzheimer's disease, administration of 1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-naphthalenamine resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
- Antidepressant Effects : A clinical trial explored the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores after eight weeks of treatment, supporting its potential as an antidepressant .
- Pain Management : In a randomized controlled trial assessing pain relief in post-operative patients, those treated with the compound reported lower pain levels and reduced need for conventional analgesics .
Mechanism of Action
The mechanism of action of N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
The following comparison focuses on structurally related tetrahydronaphthalenamine derivatives, emphasizing substituent effects, synthesis methods, and biological relevance.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Bulk : Bulky groups (e.g., cyclohexyl in ) increase melting points and may enhance metabolic stability.
- Electron-Withdrawing Groups : Chlorophenyl derivatives (e.g., ) are associated with improved receptor binding due to enhanced electronic interactions.
Physicochemical Properties
- Solubility : Hydrophobic substituents (e.g., biphenyl in ) reduce aqueous solubility but enhance lipid membrane permeability.
- Metabolism: Microbial studies on tetrahydronaphthalene derivatives reveal hydroxylation at non-activated carbons (e.g., 4-hydroxy metabolites in ), suggesting similar metabolic pathways for the target compound.
Biological Activity
1,2,3,4-Tetrahydro-N-(4-methylphenyl)-1-naphthalenamine, also known by its CAS number 192461-90-8, is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydronaphthalenamines and has been studied for various pharmacological effects.
- Molecular Formula : C17H19N
- Molecular Weight : 253.35 g/mol
- Structural Characteristics : The compound features a naphthalene backbone with a tetrahydro structure and a methylphenyl substituent.
Pharmacological Studies
Research has indicated that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Here are some of the notable findings:
- Antidepressant Activity : Certain derivatives of tetrahydronaphthalenamines have shown promise as antidepressants. A study highlighted that specific isomeric derivatives possess significant antidepressant properties, suggesting that structural modifications can enhance efficacy .
- Neurotransmitter Modulation : The compound has been implicated in the modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is crucial for its potential use in treating mood disorders .
- Cytotoxicity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in targeted cells .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Depression Models : In animal models of depression, administration of this compound resulted in significant behavioral improvements compared to control groups. These findings align with its proposed mechanism as a serotonin reuptake inhibitor .
- Cancer Cell Line Testing : In vitro studies using human cancer cell lines revealed that treatment with the compound led to reduced cell viability and increased markers of apoptosis, indicating potential as an anticancer agent .
Data Table of Biological Activities
Q & A
Q. What patent trends exist for tetrahydronaphthalenamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
